N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-12-6-5-9-17(13(12)2)22-18(15-10-24-11-16(15)21-22)20-19(23)14-7-3-4-8-14/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXIZOPSKWPOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.51 g/mol
- CAS Number : 450344-44-2
Compound 1 exhibits biological activity through several proposed mechanisms:
- Inhibition of Enzymatic Activity : Studies have suggested that compound 1 may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Modulation of Signaling Pathways : It has been shown to affect signaling pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Anticancer Activity
Research indicates that compound 1 possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |
| PC-3 (Prostate Cancer) | 15.0 | Inhibition of cell proliferation |
Anti-inflammatory Effects
Compound 1 has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling.
Case Studies
- In Vivo Studies : A study conducted on a mouse model of breast cancer revealed that administration of compound 1 significantly reduced tumor size compared to control groups. Histological analysis showed decreased cell proliferation and increased apoptosis within tumor tissues.
- Synergistic Effects : In combination therapy studies with standard chemotherapeutics like doxorubicin, compound 1 enhanced the efficacy of treatment, suggesting potential for use in combination regimens.
Safety and Toxicity
The safety profile of compound 1 has been evaluated in preliminary studies. It exhibited low toxicity in animal models at therapeutic doses, with no significant adverse effects observed on organ function or histology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
